3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide
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Overview
Description
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of an indazole precursor, followed by amination and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Amino-N-(4-butoxyphenyl)-5-amino-1H-indazole-1-carboxamide .
Scientific Research Applications
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
- 3-Amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-amino-N-(4-butoxyphenyl)-5-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C18H19N5O4/c1-2-3-10-27-14-7-4-12(5-8-14)20-18(24)22-16-9-6-13(23(25)26)11-15(16)17(19)21-22/h4-9,11H,2-3,10H2,1H3,(H2,19,21)(H,20,24) |
InChI Key |
FJCOEZMGFFSDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
Origin of Product |
United States |
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